Bromotris(triphenylphosphine)copper(I)

Catalog No.
S1513982
CAS No.
15709-74-7
M.F
C54H45BrCuP3
M. Wt
930.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromotris(triphenylphosphine)copper(I)

CAS Number

15709-74-7

Product Name

Bromotris(triphenylphosphine)copper(I)

IUPAC Name

bromocopper;triphenylphosphane

Molecular Formula

C54H45BrCuP3

Molecular Weight

930.3 g/mol

InChI

InChI=1S/3C18H15P.BrH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1

InChI Key

QXLPGKOIQZWUPL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu]Br

Organic Synthesis:

Bromotris(triphenylphosphine)copper(I) acts as a catalyst in numerous organic synthesis reactions. Its ability to activate various starting materials and facilitate bond formation makes it valuable for synthesizing various organic compounds, including:

  • Aryl halides: These are organic compounds containing a carbon-halogen bond (C-X). Bromotris(triphenylphosphine)copper(I) can catalyze the conversion of arylboronic acids or esters to corresponding aryl bromides, chlorides, or iodides. Source: Journal of the American Chemical Society
  • Aryl ethers: These are organic compounds with an ether linkage (C-O-C). Bromotris(triphenylphosphine)copper(I) can catalyze the coupling of aryl halides with various alcohols to form aryl ethers. Source: Tetrahedron Letters)
  • Polymers: Bromotris(triphenylphosphine)copper(I) can participate in controlled radical polymerization (CRP) techniques, allowing for the synthesis of well-defined polymers with specific properties. Source: Macromolecules
  • Dyes: Bromotris(triphenylphosphine)copper(I) finds application in the synthesis of various dyes, including azo dyes and conjugated polymers with specific light-absorbing properties. Source: Dyes and Pigments)

Materials Science:

Bromotris(triphenylphosphine)copper(I) plays a role in the development of new materials with specific functionalities. Some examples include:

  • Nanoparticles: Bromotris(triphenylphosphine)copper(I) can be used in the synthesis of various metallic nanoparticles, including copper, gold, and silver nanoparticles. These nanoparticles have potential applications in catalysis, electronics, and biomedicine. Source: Journal of Materials Chemistry
  • Fuel cells: Bromotris(triphenylphosphine)copper(I) can be employed in the development of new catalysts for fuel cells, which are devices that convert chemical energy into electrical energy. Source: International Journal of Hydrogen Energy:
  • Solar cells: Bromotris(triphenylphosphine)copper(I) may be used in the development of organic solar cells, which are devices that convert sunlight into electricity. Source: Journal of Materials Science

Biochemistry:

Bromotris(triphenylphosphine)copper(I) can serve as a model system for studying fundamental biochemical processes, including:

  • Enzyme kinetics: The study of enzyme reaction rates and mechanisms can be aided by using Bromotris(triphenylphosphine)copper(I) as a model complex to understand how metal ions interact with biological molecules. Source: Journal of Inorganic Biochemistry)

Bromotris(triphenylphosphine)copper(I) is a coordination compound with the formula C54H45BrP3Cu\text{C}_{54}\text{H}_{45}\text{Br}\text{P}_3\text{Cu}. It is characterized by a copper(I) center coordinated to three triphenylphosphine ligands and one bromide ion. The compound typically appears as a white to yellow powder or crystalline solid, with a molecular weight of approximately 930.31 g/mol and a melting point ranging from 168 to 170 °C . This compound is notable for its air stability and solubility, which makes it useful in various chemical applications, including catalysis and organic synthesis.

Bromotris(triphenylphosphine)copper(I) can pose some safety hazards:

  • Air and Moisture Sensitivity: The compound readily reacts with air and moisture, decomposing over time. It should be handled under inert atmosphere conditions (e.g., using a glovebox) [].
  • Toxicity: Limited data exists on the specific toxicity of Bromotris(triphenylphosphine)copper(I). However, as a general precaution, it should be handled with gloves and proper personal protective equipment to avoid skin contact and inhalation.
. One significant application is in the synthesis of diaryl ethers, where it facilitates coupling reactions under mild conditions . Additionally, it has been employed in click chemistry reactions involving organosilanes, demonstrating its versatility as a catalyst in organic transformations . The compound can also participate in ligand exchange reactions, where the bromide can be replaced by other ligands, leading to different copper complexes with varied reactivity profiles.

Research indicates that bromotris(triphenylphosphine)copper(I) exhibits potential biological activity, particularly in the context of DNA interactions. Complexes derived from this compound have shown favorable binding affinities to DNA, specifically targeting the minor grooves of the DNA structure. For instance, studies have demonstrated that certain derivatives of this compound can bind effectively to DNA, suggesting potential applications in chemotherapeutics . The binding interactions are facilitated by the positioning of triphenylphosphine groups and the bromine atom, which enhances the stability and affinity of the complexes for DNA.

Bromotris(triphenylphosphine)copper(I) can be synthesized through various methods. A common approach involves the direct reaction of copper(I) bromide with triphenylphosphine in an appropriate solvent under controlled conditions. This method typically yields a high-purity product and allows for easy manipulation of reaction parameters to optimize yield . Another method includes using thiourea ligands in conjunction with the precursor bromo(tris(triphenylphosphine)copper(I)), which leads to the formation of mixed-ligand complexes with interesting properties and enhanced biological activity .

The applications of bromotris(triphenylphosphine)copper(I) span across multiple fields:

  • Catalysis: It serves as an effective catalyst for various organic reactions, including coupling reactions and click chemistry.
  • Materials Science: The compound has been incorporated into polymer matrices for creating reinforced composites, enhancing material properties.
  • Medicinal Chemistry: Its ability to bind DNA suggests potential uses in developing new chemotherapeutic agents targeting cancer cells .

Interaction studies involving bromotris(triphenylphosphine)copper(I) have focused on its binding affinity to biomolecules such as DNA. Computational docking studies have indicated that derivatives of this compound can effectively interact with DNA minor grooves, suggesting mechanisms through which these complexes could exert biological effects. The binding constants obtained from these studies indicate strong interactions, making them suitable candidates for further development in drug design .

Bromotris(triphenylphosphine)copper(I) shares similarities with several other copper(I) complexes but exhibits unique properties due to its specific ligand arrangement and coordination environment. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Bromo(cyclooctadiene)copper(I)Mononuclear complexUtilizes cyclooctadiene as a ligand; different reactivity profile
Copper(I) thiophene-2-carboxylateOrganometallic complexShows different biological activity; less stable than bromide complex
Copper(I) acetylacetonateCoordination complexExhibits distinct catalytic properties; used in different synthetic pathways

Bromotris(triphenylphosphine)copper(I) is unique due to its combination of air stability, solubility, and specific reactivity patterns that make it particularly suited for catalysis and biological applications. Its ability to form stable complexes with various ligands further enhances its versatility compared to other similar compounds.

Dates

Modify: 2023-08-15

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